Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
Beschreibung
Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a benzimidazole derivative characterized by a biphenyl moiety substituted with an N'-hydroxycarbamimidoyl group at the 2' position. This compound is structurally related to angiotensin II receptor antagonists (ARBs), a class of antihypertensive agents . Its synthesis involves alkaline hydrolysis of the ethyl ester precursor (Impurity-A) in methanol/water, yielding an 85% isolated product after acidification and purification . The N'-hydroxycarbamimidoyl group is critical for its pharmacological activity, acting as a bioisostere for tetrazole or carboxylate groups in other ARBs .
Eigenschaften
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-3-33-25(31)21-10-7-11-22-23(21)30(26(28-22)34-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24(27)29-32/h5-15,32H,3-4,16H2,1-2H3,(H2,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVODSSZMOBIHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/O)/N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates the presence of ethoxy and carbamimidoyl functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzo[d]imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.
A study focusing on benzo[d]imidazole derivatives reported an IC50 value of 2.32 μM against Mtb H37Ra for one of the active compounds . While specific data on the compound is limited, its structural similarities suggest potential efficacy against similar targets.
Antiviral Activity
The antiviral potential of related compounds has also been explored. Research indicates that certain N-Heterocycles exhibit promising antiviral activities, with some derivatives demonstrating EC50 values in the micromolar range against viruses such as Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV) . Although direct studies on this compound are scarce, it is reasonable to hypothesize similar antiviral properties based on its chemical structure.
Synthesis and Evaluation
The synthesis of this compound was reported in various studies. One study outlined the synthesis process involving multiple steps of functionalization leading to the final compound . The biological evaluation was conducted using standard assays to determine antimicrobial and antiviral activities.
Comparative Studies
A comparative analysis of similar compounds reveals that the presence of specific substituents significantly influences biological activity. For example:
| Compound | Target Pathogen | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 2.32 | |
| Compound B | Hepatitis C virus | 6.7 | |
| Ethyl 2-ethoxy... | TBD | TBD | Current Study |
These findings underscore the importance of structural modifications in enhancing biological efficacy.
Wissenschaftliche Forschungsanwendungen
The compound features a benzimidazole core, which is known for its biological activity, along with an ethoxy group and a biphenyl moiety. This structural diversity contributes to its potential efficacy in various therapeutic areas.
Pharmacological Studies
Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is being investigated for its role as a potential drug candidate due to its structural similarities to known pharmacophores. The benzimidazole ring is associated with a variety of biological activities, including anti-cancer and anti-inflammatory properties.
Case Study: Anti-Cancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.
Synthesis of Novel Therapeutics
The compound serves as an intermediate in the synthesis of more complex molecules that may have enhanced therapeutic profiles. Its synthesis involves reactions with hydroxylamine hydrochloride and other reagents under controlled conditions, allowing for the development of derivatives that could target specific biological pathways.
Synthesis Example
A synthetic route involves the reaction of methyl 2-ethoxybenzimidazole with hydroxylamine hydrochloride in the presence of a phosphate salt at elevated temperatures (70-90°C). This method has been optimized for yield and purity, making it suitable for further pharmaceutical development .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. It can be used to probe enzyme activity or to study receptor-ligand interactions.
Application in Enzyme Inhibition Studies
Studies have demonstrated that benzimidazole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This compound could be evaluated for its inhibitory effects on enzymes such as carbonic anhydrase or cyclooxygenase.
Material Science
Beyond medicinal applications, this compound may also find utility in material science as a component in organic electronics or photonic devices due to its unique electronic properties derived from the biphenyl structure.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Similarity Scores
Key structural analogs and their modifications are summarized below:
| Compound Name | Substituent at Biphenyl 2' Position | Ester Group | Similarity Score | CAS Number |
|---|---|---|---|---|
| Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | N'-hydroxycarbamimidoyl | Ethyl | 1.00 (Reference) | 150058-27-8 |
| Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | Cyano | Ethyl | 0.80 | 147403-65-4 |
| Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | N-hydroxycarbamimidoyl | Methyl | 0.77 | 147403-52-9 |
| Ethyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Candesartan) | Tetrazole | Ethyl | 0.65* | 139481-59-7 |
*Similarity estimated based on functional group bioisosterism .
Key Observations:
- Cyano vs.
- Ester Group Variation: Methyl substitution (similarity 0.77) reduces molecular weight (425.48 vs. 470.47 for oxadiazole analogs) but may increase hydrolysis susceptibility .
- Tetrazole Bioisostere: Candesartan (tetrazole substituent) demonstrates enhanced angiotensin II receptor binding affinity due to the tetrazole’s acidic proton, a feature partially mimicked by the N'-hydroxycarbamimidoyl group .
Pharmacological Activity
- TCV-116 (Prodrug of CV-11974): A related compound with a tetrazole group (CAS 139481-59-7) shows ED25 values of 0.68 mg/kg (oral) and 0.0027 mg/kg (IV) in hypertensive rats, indicating high potency .
- Methyl Ester Analog (CAS 147403-52-9): Limited bioactivity data exist, but its hazard profile (H302: harmful if swallowed) suggests oral toxicity risks .
Vorbereitungsmethoden
Formation of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
The benzimidazole core is synthesized through cyclization of o-phenylenediamine derivatives with ethyl glyoxylate under acidic conditions. Ethoxy substitution at the 2-position is achieved using ethylating agents such as ethyl chloroformate or diethyl sulfate. Key parameters include:
-
Temperature : 80–100°C to ensure complete cyclization.
-
Catalyst : HCl or H₂SO₄ (5–10 mol%) for protonation and ring closure.
Introduction of the Biphenylmethyl Group
Alkylation of the benzimidazole nitrogen with 4-(bromomethyl)biphenyl-2-carbonitrile yields 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. This step requires:
-
Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) for solubility.
-
Base : Potassium carbonate (2.5 equiv) to deprotonate the benzimidazole nitrogen.
| Condition | Optimization Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | >85% above 70°C |
| Solvent | DMAc > DMF | 10% yield boost |
| Reaction Time | 12–24 h | Minimal effect |
Hydroxycarbamimidoyl Group Formation
The cyano group at the 2'-position undergoes hydroxylamine-mediated conversion to hydroxycarbamimidoyl. This exothermic reaction requires precise control to avoid overoxidation or hydrolysis.
Standard Protocol
-
Reagents : Hydroxylamine hydrochloride (3.0 equiv), sodium carbonate (3.0 equiv).
-
Solvent : Dimethyl sulfoxide (DMSO) or DMAc.
Example Procedure
Yield and Purity Optimization
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| Solvent | DMSO | 96–98% |
| Temperature | 80–85°C | Minimizes byproducts |
| Hydroxylamine Ratio | 3.0 equiv | Prevents underconversion |
Higher temperatures (>90°C) promote hydrolysis to carboxylic acid impurities, while sub-stoichiometric hydroxylamine results in residual nitrile.
Final Esterification and Salt Formation
Mesylation (Optional)
For enhanced stability, the free base is treated with methanesulfonic acid in acetone to form the mesylate salt:
Comparative Analysis of Synthetic Routes
Four methods from literature were evaluated for hydroxycarbamimidoyl formation (Table 1):
Table 1. Method Comparison for Hydroxycarbamimidoyl Synthesis
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DMAc | 70 | 18 | 90 | 98.9 |
| 2 | DMSO | 80–85 | 20 | 85 | 96.9 |
| 3 | DMF | 60 | 24 | 75 | 95.2 |
| 4 | DMSO | 90 | 9–10 | 70.4 | 94.5 |
Key Findings :
-
DMAc at 70°C (Method 1) provides the highest yield (90%) and purity (98.9%) due to superior reactant solubility.
-
Extended reaction times (>20 h) in DMSO (Method 2) marginally reduce yield but improve conversion.
Impurity Profiling and Mitigation
Critical impurities arise from:
-
Incomplete Cyano Conversion : Residual nitrile (≤0.5% if hydroxylamine ≥3.0 equiv).
-
Ester Hydrolysis : Carboxylic acid forms at high temperatures or aqueous workup (controlled via pH 7–8).
-
N-Oxide Formation : Minimized by inert atmosphere (N₂ or Ar).
Strategies for Impurity Control :
Q & A
Q. What are the critical steps in synthesizing this compound while minimizing impurities?
The synthesis involves coupling a biphenyl-substituted benzimidazole precursor with an N-hydroxycarbamimidoyl group. Key steps include:
- Protection of reactive groups : Use of trityl or tert-butyl groups to protect the tetrazole or hydroxycarbamimidoyl moieties during intermediate synthesis .
- Purification via chromatography : Silica gel chromatography or preparative HPLC to isolate intermediates and final products, ensuring >98% purity (HPLC data) .
- Impurity control : Monitoring desethyl (VI) and amide (VII) impurities via reverse-phase HPLC with UV detection at 254 nm .
Q. Which analytical methods are most reliable for structural confirmation?
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for small-molecule refinement. This method is critical for confirming the biphenyl-methyl linkage and carbamimidoyl orientation .
- NMR spectroscopy : 1H/13C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups, δ 7.2–8.1 ppm for aromatic protons) to verify substitution patterns .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 425.1739 for C26H23N3O3) .
Q. How is purity validated for pharmacological studies?
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 0.1% levels .
- Residual solvent analysis : Gas chromatography (GC) to ensure compliance with ICH Q3C guidelines for ethyl acetate, ethanol, or DMF .
Advanced Research Questions
Q. What in silico strategies predict binding affinity to angiotensin II receptors?
- Molecular docking (AutoDock/Vina) : Dock the compound into the AT1 receptor’s active site (PDB: 4YAY) to analyze interactions with residues like Lys199 and His256 .
- ADMET prediction : Use SwissADME to assess logP (~3.5), solubility (LogS = -4.2), and CYP450 inhibition risks .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., tetrazole vs. hydroxycarbamimidoyl substituents) .
Q. How do structural modifications impact pharmacological activity?
-
SAR studies : Replace the ethoxy group with methoxy or propoxy to evaluate effects on bioavailability. For example:
Modification IC50 (AT1 Receptor) Solubility (mg/mL) Reference Ethoxy (parent) 0.8 nM 0.12 Methoxy 2.1 nM 0.25 Propoxy 5.6 nM 0.08 -
Metabolite profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the biphenyl ring) .
Q. What crystallographic challenges arise during structural determination?
Q. How are stability and degradation pathways characterized?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH). Major degradation products include:
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Methodological Notes
- Synthesis optimization : Prioritize Mitsunobu or Ullmann coupling for biphenyl-methyl linkage to avoid racemization .
- Data contradiction : Discrepancies in impurity profiles (e.g., desethyl vs. amide) may arise from divergent reaction conditions (temperature, catalyst loading). Cross-validate with orthogonal methods like LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
